molecular formula C27H58O4Si2 B12825170 Methyl 15,16-bis((trimethylsilyl)oxy)icosanoate

Methyl 15,16-bis((trimethylsilyl)oxy)icosanoate

Cat. No.: B12825170
M. Wt: 502.9 g/mol
InChI Key: LSTWNJNUPWKXRM-UHFFFAOYSA-N
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Description

Methyl 15,16-bis((trimethylsilyl)oxy)icosanoate is a complex organic compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 15,16-bis((trimethylsilyl)oxy)icosanoate typically involves the esterification of 15,16-bis((trimethylsilyl)oxy)icosanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium methoxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 15,16-bis((trimethylsilyl)oxy)icosanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 15,16-bis((trimethylsilyl)oxy)icosanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 15,16-bis((trimethylsilyl)oxy)icosanoate exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates and facilitate specific chemical transformations. The pathways involved often include the formation of stable intermediates that can undergo further reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-bis((trimethylsilyl)oxy)propanoate
  • Methyl 9,10-bis((trimethylsilyl)oxy)octadecanoate
  • Methyl 1,2-bis((trimethylsilyl)oxy)benzene

Uniqueness

Methyl 15,16-bis((trimethylsilyl)oxy)icosanoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This uniqueness makes it particularly useful in applications requiring specific molecular dimensions and stability .

Properties

Molecular Formula

C27H58O4Si2

Molecular Weight

502.9 g/mol

IUPAC Name

methyl 15,16-bis(trimethylsilyloxy)icosanoate

InChI

InChI=1S/C27H58O4Si2/c1-9-10-22-25(30-32(3,4)5)26(31-33(6,7)8)23-20-18-16-14-12-11-13-15-17-19-21-24-27(28)29-2/h25-26H,9-24H2,1-8H3

InChI Key

LSTWNJNUPWKXRM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(CCCCCCCCCCCCCC(=O)OC)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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